molecular formula C9H13N3 B12620536 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine CAS No. 917805-35-7

2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine

Cat. No.: B12620536
CAS No.: 917805-35-7
M. Wt: 163.22 g/mol
InChI Key: GYOSYTDICCQPIJ-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is a heterocyclic compound with significant importance in organic chemistry It features a fused ring system that includes both an indole and a dihydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or dihydroisoindole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-dihydroisoindole-4,7-diamine
  • 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
  • 2-Methyl-1H-benz(f)isoindol-3(2H)-one

Uniqueness

2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

917805-35-7

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-4,7-diamine

InChI

InChI=1S/C9H13N3/c1-12-4-6-7(5-12)9(11)3-2-8(6)10/h2-3H,4-5,10-11H2,1H3

InChI Key

GYOSYTDICCQPIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2C1)N)N

Origin of Product

United States

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